tert-Butyl ((6-(trifluoromethyl)pyridin-2-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((6-(trifluoromethyl)pyridin-2-yl)methyl)carbamate is a chemical compound with the molecular formula C12H15F3N2O2. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-(trifluoromethyl)pyridin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative containing a trifluoromethyl group. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((6-(trifluoromethyl)pyridin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((6-(trifluoromethyl)pyridin-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and to develop new pharmaceuticals .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique properties make it suitable for various applications, including as a catalyst or a stabilizer .
Mechanism of Action
The mechanism of action of tert-Butyl ((6-(trifluoromethyl)pyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to increased potency and selectivity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((5-(trifluoromethyl)pyridin-2-yl)methyl)carbamate
- tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate
- tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate
Uniqueness
tert-Butyl ((6-(trifluoromethyl)pyridin-2-yl)methyl)carbamate is unique due to the position of the trifluoromethyl group on the pyridine ring. This specific arrangement can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .
Biological Activity
tert-Butyl ((6-(trifluoromethyl)pyridin-2-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity, which may influence the compound's interaction with biological targets. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in drug development.
The synthesis of this compound typically involves the reaction of 6-(trifluoromethyl)pyridine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base like triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the carbamate group. The resulting product can be purified through recrystallization or chromatography.
Chemical Structure
The molecular formula for this compound is C12H14F3N2O2 with a molecular weight of 288.25 g/mol. Its structure includes:
- A pyridine ring substituted with a trifluoromethyl group.
- A carbamate functional group that can undergo hydrolysis.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group increases lipophilicity, facilitating membrane penetration, while the pyridine ring may engage in π–π stacking interactions with aromatic amino acids in target proteins.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit selective antimicrobial properties. For instance, studies on related pyridine derivatives have shown effectiveness against Chlamydia trachomatis, highlighting their potential as selective antichlamydial agents without harming host cells .
Case Studies and Research Findings
- Antichlamydial Activity : A study evaluated several pyridine-based compounds for their ability to inhibit C. trachomatis. Compounds demonstrated selectivity towards the pathogen with minimal toxicity to mammalian cells, suggesting a promising therapeutic avenue .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications in the pyridine ring significantly affect biological activity. The introduction of electron-withdrawing groups, such as trifluoromethyl, was found to enhance potency against specific bacterial strains .
- Toxicological Profile : In vitro assays indicated low toxicity levels towards human cell lines, supporting the safety profile for further development as a therapeutic agent .
Comparative Analysis
Compound Name | Structure | Biological Activity | Toxicity Profile |
---|---|---|---|
This compound | Structure | Selective against C. trachomatis | Low |
tert-Butyl ((5-(trifluoromethyl)pyridin-2-yl)methyl)carbamate | Similar | Moderate antibacterial activity | Moderate |
tert-Butyl piperidin-4-ylcarbamate | Different structure | Broad-spectrum antibacterial | Higher toxicity |
Properties
CAS No. |
916210-32-7 |
---|---|
Molecular Formula |
C12H15F3N2O2 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
tert-butyl N-[[6-(trifluoromethyl)pyridin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)16-7-8-5-4-6-9(17-8)12(13,14)15/h4-6H,7H2,1-3H3,(H,16,18) |
InChI Key |
UQCDPBXJFCSMPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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